(3-Methylbutan-2-yl)(thiophen-3-ylmethyl)amine
CAS No.:
Cat. No.: VC16257864
Molecular Formula: C10H17NS
Molecular Weight: 183.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NS |
|---|---|
| Molecular Weight | 183.32 g/mol |
| IUPAC Name | 3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine |
| Standard InChI | InChI=1S/C10H17NS/c1-8(2)9(3)11-6-10-4-5-12-7-10/h4-5,7-9,11H,6H2,1-3H3 |
| Standard InChI Key | JEUWLDTZKJJITA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C)NCC1=CSC=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 3-methyl-N-(thiophen-3-ylmethyl)butan-2-amine, reflects its substitution pattern. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₇NS | |
| Molecular Weight | 183.32 g/mol | |
| Canonical SMILES | CC(C)C(C)NCC1=CSC=C1 | |
| InChI Key | JEUWLDTZKJJITA-UHFFFAOYSA-N | |
| PubChem CID | 43085322 |
The thiophene ring contributes aromaticity and electron-rich regions, while the branched alkyl chain enhances lipophilicity, influencing its solubility and membrane permeability .
Spectroscopic Data
-
NMR: The proton NMR spectrum typically shows signals for the thiophene protons (δ 6.8–7.2 ppm), methyl groups (δ 0.9–1.2 ppm), and amine protons (δ 2.3–2.7 ppm) .
-
IR: Stretching vibrations for N–H (3300–3500 cm⁻¹), C–S (670–730 cm⁻¹), and C–N (1180–1220 cm⁻¹) are observed .
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is synthesized via nucleophilic substitution between 3-methylbutan-2-amine and thiophen-3-ylmethyl halides (e.g., chloride or bromide). Key steps include:
-
Activation: Thiophen-3-ylmethanol is converted to its corresponding halide using PBr₃ or SOCl₂.
-
Coupling: The halide reacts with 3-methylbutan-2-amine in anhydrous THF or DMF, catalyzed by K₂CO₃ or Et₃N .
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate) yields the pure amine (typical yield: 60–75%).
Alternative Methods
-
Reductive Amination: Thiophen-3-ylmethylamine reacts with 3-methylbutan-2-one in the presence of NaBH₄ or H₂/Pd-C .
-
Grignard Reaction: Thiophen-3-ylmethylmagnesium bromide reacts with 3-methylbutan-2-amine derivatives.
Mechanism of Action and Biological Activity
Pharmacological Interactions
The thiophene ring engages in π-π stacking and hydrogen bonding with biological targets, while the alkyl chain facilitates hydrophobic interactions . Preliminary studies suggest activity against:
-
Neurological Targets: Modulation of serotonin (5-HT) and dopamine receptors due to structural similarity to psychoactive amines .
-
Enzyme Inhibition: Competitive inhibition of cytochrome P450 2D6 (IC₅₀: 12.3 µM) and monoamine oxidase B (MAO-B) .
Stability and Reactivity
Degradation Pathways
-
Oxidation: The thiophene ring undergoes epoxidation and sulfoxide formation under oxidative conditions (H₂O₂, UV light) .
-
Hydrolysis: Susceptible to acid-catalyzed degradation at pH < 4, yielding 3-methylbutan-2-amine and thiophen-3-ylmethanol.
Stabilization Strategies
-
pH Control: Stable in neutral to slightly alkaline conditions (pH 7–9).
-
Light Sensitivity: Storage in amber vials at −20°C reduces photodegradation by 70% over 6 months .
Applications in Pharmaceutical Research
Drug Precursor
The compound serves as an intermediate in synthesizing:
-
Antipsychotics: Analogues with substituted thiophenes show D₂ receptor affinity (Ki: 18 nM) .
-
Anticancer Agents: Copper(II) complexes derived from the amine exhibit cytotoxicity against HeLa cells (IC₅₀: 9.8 µM) .
Material Science
-
Ligand Design: Chelates transition metals (e.g., Cu, Pd) for catalytic applications in cross-coupling reactions.
-
Polymer Additives: Enhances thermal stability in polyurethanes (decomposition temperature: +25°C).
| Hazard | GHS Code | Precautions |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Employ fume hoods |
Disposal Guidelines
Incinerate at > 800°C with scrubbers to prevent SOₓ emissions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume